molecular formula C19H24N2O B130880 (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

Cat. No.: B130880
M. Wt: 296.4 g/mol
InChI Key: DTQNEFOKTXXQKV-IEBWSBKVSA-N
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Description

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-phenylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzylamine
  • 2-Phenylpiperidine
  • 2-Methoxybenzyl alcohol

Uniqueness

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is unique due to its combined structural features of both 2-methoxybenzyl and 2-phenylpiperidine moieties. This combination imparts distinct biological activities and chemical reactivity compared to its individual components .

Properties

IUPAC Name

(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQNEFOKTXXQKV-IEBWSBKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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